2-Chloro-3-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
2-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a trifluoromethyl-substituted pyridine derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both chlorine and trifluoromethyl groups on the pyridine ring contributes to its reactivity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 2-Chloro-3-(trifluoromethyl)pyridine hydrochloride can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms using trichloromethylpyridine as a starting material.
Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, to undergo substitution reactions with bromo- and iodopyridines.
Chemical Reactions Analysis
2-Chloro-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Suzuki–Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its biological activity by influencing the compound’s physicochemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine hydrochloride can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of fluazifop.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used in the synthesis of other fluorinated compounds.
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
Properties
Molecular Formula |
C6H4Cl2F3N |
---|---|
Molecular Weight |
218.00 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3ClF3N.ClH/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;1H |
InChI Key |
AJFQNBRUILDMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
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